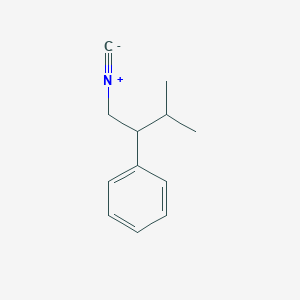
(1-Isocyano-3-methylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isocyano-3-methylbutan-2-yl)benzene is an organic compound that features an isocyanide group attached to a benzene ring. Isocyanides, also known as isonitriles, are a group of compounds characterized by the functional group -NC. These compounds are known for their unique reactivity and are used in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyano-3-methylbutan-2-yl)benzene can be achieved through several methods:
Formylation and Dehydration: One common method involves the formylation of the corresponding amine to form a formamide, followed by dehydration to yield the isocyanide.
Direct Isocyanation: Another method involves the direct isocyanation of the corresponding amine using reagents like chloroform and potassium hydroxide.
Industrial Production Methods
Industrial production of isocyanides typically involves large-scale reactions using similar methods but optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isocyano-3-methylbutan-2-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases are commonly used.
Cycloaddition: Reagents such as alkynes and azides are used in cycloaddition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce substituted isocyanides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Isocyano-3-methylbutan-2-yl)benzene is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Isocyanides have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research into this compound may reveal similar applications.
Industry
In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their ability to form stable complexes with metals makes them useful in catalysis and material science.
Mécanisme D'action
The mechanism by which (1-Isocyano-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the isocyanide group can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isocyanide: Similar in structure but lacks the additional alkyl group.
tert-Butyl Isocyanide: Contains a tert-butyl group instead of the benzene ring.
Cyclohexyl Isocyanide: Features a cyclohexyl group instead of the benzene ring.
Propriétés
Numéro CAS |
602262-87-3 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1-isocyano-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H15N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3 |
Clé InChI |
LFMPAKDPPOOBJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C[N+]#[C-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















